Monomethyl kolavate
Overview
Description
The compound (4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid is a complex organic molecule with a unique structureterpenoids , which are naturally occurring organic chemicals derived from five-carbon isoprene units. This compound is characterized by its intricate ring structure and multiple functional groups, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of Monomethyl kolavate is the Trypanosoma brucei GAPDH enzyme (TbGAPDH) . Trypanosoma brucei is a species of parasitic protozoan that causes African trypanosomiasis, also known as sleeping sickness. GAPDH, or glyceraldehyde-3-phosphate dehydrogenase, is a key enzyme involved in glycolysis and energy production in cells.
Mode of Action
This compound acts as an inhibitor of the TbGAPDH enzyme . By binding to this enzyme, it prevents the enzyme from catalyzing its normal reactions, thereby disrupting the energy production and metabolic processes within the Trypanosoma brucei parasites.
Biochemical Pathways
The inhibition of the TbGAPDH enzyme by this compound affects the glycolytic pathway within the Trypanosoma brucei parasites . Glycolysis is the metabolic pathway that converts glucose into pyruvate, releasing energy in the form of ATP. By inhibiting the TbGAPDH enzyme, this compound disrupts this crucial energy-producing pathway, leading to a decrease in ATP production and ultimately causing the death of the parasites.
Result of Action
The result of this compound’s action is the disruption of energy production within the Trypanosoma brucei parasites, leading to their death . This makes this compound a potential candidate for the development of new treatments for diseases caused by these parasites, such as African trypanosomiasis.
Biochemical Analysis
Biochemical Properties
Monomethyl kolavate interacts with the TbGAPDH enzyme, a key enzyme in the glycolytic pathway . The nature of this interaction is inhibitory, with this compound binding to the enzyme and reducing its activity .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its inhibition of the TbGAPDH enzyme . By inhibiting this enzyme, this compound can potentially disrupt the glycolytic pathway, affecting energy production and other downstream processes .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the TbGAPDH enzyme . It binds to the enzyme, inhibiting its activity and thereby disrupting the glycolytic pathway .
Metabolic Pathways
This compound is involved in the glycolytic pathway through its interaction with the TbGAPDH enzyme
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid involves several steps, starting from simpler organic molecules. The process typically includes:
Formation of the core structure: This involves the cyclization of a linear precursor to form the hexahydronaphthalene ring system.
Functional group modifications: Introduction of the carboxylic acid group and the methoxy-oxopent-enyl side chain through a series of reactions such as esterification, reduction, and oxidation.
Stereochemical control: Ensuring the correct stereochemistry at each chiral center is crucial, often achieved through the use of chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes such as continuous flow chemistry.
Chemical Reactions Analysis
Types of Reactions
(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid: can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the oxopent-enyl side chain can be reduced to an alcohol.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acid chlorides or anhydrides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid: can be compared with other terpenoids, such as:
(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid: Similar in structure but with different functional groups.
4,4’-Difluorobenzophenone: Another complex organic molecule with distinct properties and applications.
The uniqueness of (4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties.
Properties
IUPAC Name |
(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c1-14(13-18(22)25-5)9-11-20(3)15(2)10-12-21(4)16(19(23)24)7-6-8-17(20)21/h7,13,15,17H,6,8-12H2,1-5H3,(H,23,24)/b14-13+/t15-,17-,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDSRPQULZAXRF-LIECZFJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC(=CC(=O)OC)C)CCC=C2C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/C(=O)OC)/C)CCC=C2C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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